MOT1 protein - 147204-56-6

MOT1 protein

Catalog Number: EVT-1517212
CAS Number: 147204-56-6
Molecular Formula: C9H10N2S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

MOT1 is primarily derived from the Saccharomyces cerevisiae genome, with extensive studies conducted on its function and mechanisms. The Saccharomyces Genome Database provides comprehensive information on the gene encoding MOT1, including its sequence, biological functions, and associated phenotypes .

Classification

MOT1 is categorized under transcriptional regulators that modulate gene expression by altering the binding dynamics of TBP to DNA. It is involved in both activation and repression of transcription depending on cellular contexts and specific gene targets .

Synthesis Analysis

Methods

The synthesis of MOT1 protein involves transcription of the corresponding gene followed by translation into protein. The process begins in the nucleus where messenger RNA (mRNA) is synthesized from the DNA template. This mRNA then exits the nucleus and associates with ribosomes in the cytoplasm for translation into the MOT1 protein.

Technical Details

The synthesis process can be broken down into two main stages:

  • Transcription: Involves unwinding of DNA and synthesis of mRNA complementary to the gene encoding MOT1.
  • Translation: The mRNA binds to ribosomes where transfer RNA (tRNA) molecules bring amino acids that are linked together to form the MOT1 protein chain .
Molecular Structure Analysis

Structure

The molecular structure of MOT1 includes several functional domains that facilitate its interaction with TBP and DNA. It forms a ternary complex with TBP and DNA, utilizing ATP hydrolysis to dissociate TBP from DNA, which is critical for regulating transcription initiation .

Data

Experimental studies have characterized various aspects of MOT1's structure, including its molecular weight and isoelectric point. The protein exhibits distinct structural features that enable its ATP-dependent activity, which is essential for its role in transcription regulation .

Chemical Reactions Analysis

Reactions

MOT1 mediates several key biochemical reactions:

  • ATP Hydrolysis: This reaction provides the energy required for MOT1 to displace TBP from DNA.
  • Binding Interactions: MOT1 binds to both TBP and specific DNA sequences, influencing transcriptional outcomes.

Technical Details

The binding affinity of MOT1 for TBP can be modulated by various factors including ATP concentrations and the presence of other transcription factors. This dynamic interaction underscores its regulatory role in gene expression .

Mechanism of Action

Process

MOT1 operates through a dual mechanism:

  • Activation: By facilitating TBP's release from certain promoters, it can enhance transcription by allowing RNA polymerase access to DNA.
  • Repression: Conversely, it can also repress transcription by preventing TBP from binding to promoters necessary for RNA polymerase activity.

Data

Studies indicate that approximately 10-15% of yeast genes are influenced by MOT1 activity, showcasing its significant role in regulating transcriptional responses under various growth conditions .

Physical and Chemical Properties Analysis

Physical Properties

MOT1 is a soluble protein at physiological pH and temperature conditions typical for yeast cells. Its stability and activity are influenced by environmental factors such as temperature and ionic strength.

Chemical Properties

Key chemical properties include:

Applications

Scientific Uses

MOT1 has been extensively studied for its role in:

  • Transcription Regulation: Understanding how it modulates gene expression can provide insights into cellular responses to environmental changes.
  • Gene Therapy Research: Investigating its mechanisms may lead to novel strategies for manipulating gene expression in therapeutic contexts.
  • Biotechnology: Applications in synthetic biology where precise control over gene expression is required.

Research on MOT1 continues to reveal its complexities and potential applications across various fields including molecular biology, genetics, and biotechnology .

Structural Characterization of MOT1

Domain Architecture: N-terminal HEAT Repeats & C-terminal Snf2/Swi2 ATPase Domain

The MOT1 protein exhibits a modular architecture comprising two functionally and structurally distinct domains:

  • N-terminal HEAT Repeats: This region consists of 16 α-helical HEAT (Huntingtin, elongation factor 3, PP2A, TOR) repeats arranged in a horseshoe-shaped solenoid. This domain mediates high-affinity interactions with the convex surface of TATA-binding protein (TBP) through acidic residues in loops of HEAT repeats 4–6 (e.g., D212, D215, D216, D290, D292 in Encephalitozoon cuniculi MOT1). A unique structural feature—the "latch" (residues 96–132 between HEAT repeats 2–3)—inserts into TBP's concave DNA-binding groove, competitively inhibiting DNA rebinding and acting as a chaperone after displacement [8].
  • C-terminal Snf2/Swi2 ATPase Domain: This catalytic module belongs to the SF2 helicase superfamily and contains two RecA-like lobes (lobe 1 and 2) that hydrolyze ATP to disrupt TBP-DNA complexes. Unlike classical helicases, MOT1 lacks processive translocation activity but engages DNA upstream of the TATA box via minor groove contacts [2] [6].

Functional Synergy: The N-terminal domain anchors MOT1 to TBP, positioning the ATPase domain to engage DNA ~17 bp upstream of the TATA box. This spatial arrangement enables ATP hydrolysis-driven DNA distortion to mechanically weaken TBP-DNA interactions [8] [3].

Cryo-EM and X-ray Crystallography Studies of MOT1-TBP-DNA Ternary Complexes

High-resolution structural studies have captured distinct functional states of MOT1 during its catalytic cycle:

Table 1: Key Structural States of MOT1 Complexes

StateTechniqueResolutionKey ObservationsReference
Substrate RecognitionCryo-EM5.1 ÅMOT1CTD binds DNA upstream; DNA bent at 45° (vs. 90° in TBP-DNA) [3]
Pre-hydrolysis (ADP-BeF₃⁻)Cryo-EM3.6 ÅATPase lobes grip DNA; TBP displaced; "hook" occupies TBP DNA-binding groove [3]
Post-hydrolysis (ATPγS)Cryo-EM4.2 ÅATPase swings back; DNA kinked; TBP trapped by latch [3]
MOT1NTD-TBP-DNA-NC2X-ray3.8 ÅDNA straightened; reduced NC2-DNA contacts; latch partially blocks TBP groove [7]

Key Findings:

  • DNA Bending/Unbending: MOT1 binding reduces DNA bending from ~90° (canonical TBP-DNA) to 45° in initial complexes, straightening the helix and weakening TBP-DNA contacts. After ATP hydrolysis, DNA kinks at the upstream edge, facilitating TBP dissociation [3] [7].
  • Chaperone Function: In the pre-hydrolysis state, MOT1's C-terminal "hook" (residues 1867–1886) occupies TBP's DNA-binding site, preventing reassociation. The N-terminal latch stabilizes this displacement [3] [8].
  • NC2 Modulation: In MOT1-TBP-DNA-NC2 complexes, MOT1 sterically reduces NC2-DNA interactions and straightens DNA, priming the complex for ATP-dependent disassembly [7].

Conformational Dynamics: Open vs. Closed ATPase States

The MOT1 ATPase domain undergoes nucleotide-dependent conformational transitions critical for its remodeling function:

  • Open State: Observed in apo conditions or ADP-bound forms. RecA-like lobe 2 (RecA2) is disordered or locked in an inactive conformation via autoinhibitory interactions with the N-terminal domain. DNA engagement is partial, and the ATPase cleft remains wide [3] [2].
  • Closed State: Induced by ATP/ADP-BeF₃⁻ binding. RecA1 and RecA2 form a compact cleft enclosing the nucleotide and gripping DNA upstream of TBP. This closure bends DNA and generates mechanical strain on the TBP-DNA interface [3] [6].

Allosteric Coupling: TBP binding to the N-terminal HEAT repeats triggers a spiral-to-planar conformational shift that releases RecA2 from autoinhibition. This enables ATPase domain closure upon nucleotide binding, demonstrating long-range communication between domains [3]. Single-molecule FRET studies confirm that ATP hydrolysis induces a "power stroke" where the ATPase domain swings backward, kinking DNA and displacing TBP by ~20 Å [5].

Role of Flexible Linkers in ATPase Subdomain Rearrangements

Flexible regions within MOT1 enable large-scale domain motions essential for catalysis:

  • Interlobal Linker (RecA1-RecA2): A 15-residue loop (e.g., residues 1430–1445 in S. cerevisiae Mot1) connects RecA-like subdomains. Mutations here (e.g., E1434Q) trap the ATPase in "open" or "closed" states, impairing hydrolysis-coupled TBP displacement. This linker acts as a molecular spring, storing energy during ATP binding and releasing it during hydrolysis-driven recoil [2] [6].
  • N-C Terminal Linker: The ~50-residue segment between HEAT repeat 16 and the ATPase domain positions the motor module upstream of TBP. Deletion studies show this linker optimizes DNA engagement for efficient remodeling [8].
  • C-terminal "Bridge": This unstructured 50-aa extension (post-RecA2) includes the "hook" and "brace" subregions. The hook chaperones displaced TBP, while the brace stabilizes the post-hydrolysis conformation. Deletion abolishes TBP sequestration [3].

Table 2: Functional Impact of MOT1 Linker Mutations

Linker RegionMutation/ModificationFunctional Defect
Interlobal LinkerE1434Q (Walker B)Blocks ATP hydrolysis; traps ternary complex in "open" state
Latch (HR2-HR3)Δresidues 96–132Reduces TBP-DNA dissociation efficiency 5-fold; permits TBP dimerization
C-terminal BridgeΔhook (res. 1867–1886)Abolishes TBP chaperoning; increases TBP-DNA rebinding

Dynamic Coordination: During catalysis, the interlobal linker facilitates a 25° rotation between RecA1 and RecA2 after ATP hydrolysis. This motion propagates force to DNA, inducing a transient upstream translocation of 1–2 bp that breaks TBP-DNA contacts without processive tracking [6] [3].

Properties

CAS Number

147204-56-6

Product Name

MOT1 protein

Molecular Formula

C9H10N2S

Synonyms

MOT1 protein

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